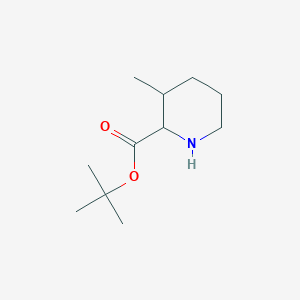

Tert-butyl 3-methylpiperidine-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

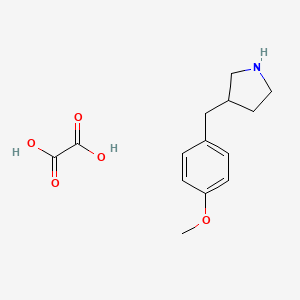

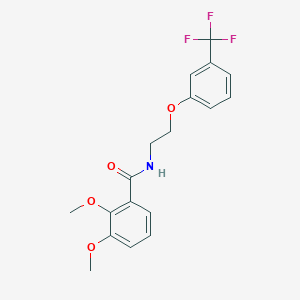

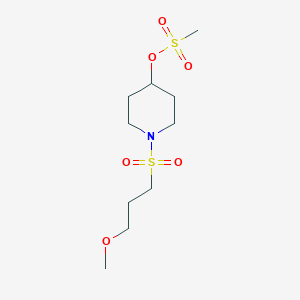

Tert-butyl 3-methylpiperidine-2-carboxylate is a chemical compound with the CAS Number: 1703741-90-5 . It has a molecular weight of 199.29 . The compound is typically stored at room temperature and is in liquid form .

Molecular Structure Analysis

The InChI code for Tert-butyl 3-methylpiperidine-2-carboxylate is1S/C11H21NO2/c1-8-6-5-7-12-9 (8)10 (13)14-11 (2,3)4/h8-9,12H,5-7H2,1-4H3 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis

Tert-butyl 3-methylpiperidine-2-carboxylate is a liquid at room temperature . It has a molecular weight of 199.29 .Aplicaciones Científicas De Investigación

Synthesis Processes and Intermediates

Tert-butyl 3-methylpiperidine-2-carboxylate plays a crucial role as an intermediate in various synthetic processes. For instance, Chen Xin-zhi (2011) demonstrated its importance in the synthesis of protein tyrosine kinase Jak3 inhibitor, highlighting its efficiency in a series of synthesis steps with a high yield of 80.2% (Chen Xin-zhi, 2011). Similarly, its derivatives, such as tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, are utilized in stereoselective syntheses for various chemical compounds, as reported by V. Boev et al. (2015) (V. Boev et al., 2015).

Catalysis and Chemical Reactions

This compound is also involved in catalysis and chemical reactions. For example, A. Studer et al. (1995) explored its use in the synthesis and application of a new chiral auxiliary, providing insights into its role in dipeptide synthesis (A. Studer et al., 1995). Furthermore, L. Kollár and P. Sándor (1993) investigated its use in highly stereoselective hydroformylation, which is significant for synthesizing homochiral amino acid derivatives (L. Kollár & P. Sándor, 1993).

Pharmaceutical and Biological Research

In pharmaceutical and biological research, this compound is utilized in the synthesis of small molecule anticancer drugs, as discussed by Binliang Zhang et al. (2018). They emphasized its importance as an intermediate in the synthesis of anticancer drugs, with a focus on overcoming drug resistance (Binliang Zhang et al., 2018).

Material Sciences and Organic Chemistry

In material sciences and organic chemistry, tert-butyl 3-methylpiperidine-2-carboxylate derivatives have been employed in the synthesis of various compounds. For example, T. Yamashita et al. (2019) demonstrated its application in continuous photo flow chemistry, emphasizing its role in the scale-up synthesis of deuterium-labeled compounds (T. Yamashita et al., 2019).

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . These statements correspond to causes skin irritation, causes serious eye damage, and may cause respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

tert-butyl 3-methylpiperidine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-8-6-5-7-12-9(8)10(13)14-11(2,3)4/h8-9,12H,5-7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWMHFSGRPVHGQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCNC1C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-methylpiperidine-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1-(Oxolan-3-yloxy)propan-2-ylcarbamoyl]-1H-pyrrole-3-sulfonyl fluoride](/img/structure/B2375749.png)

![Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate](/img/structure/B2375751.png)

![{3,5-Bis[(2-methylpiperidin-1-yl)carbonyl]phenyl}amine](/img/structure/B2375752.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide](/img/structure/B2375753.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2375757.png)